(2R,3S,11bR)-Dihydrotetrabenazine-L-Val

Metabolism Pharmacokinetics Stereochemistry

For research demanding a selective VMAT2 inhibitor without confounding off-target binding, choose Valbenazine. As a single-isomer prodrug metabolized solely into (+)-α-HTBZ, it provides a uniquely clean pharmacological profile. Critically, this avoids the dopaminergic and serotonergic receptor interactions inherent to racemic mixtures, ensuring data integrity in PK/PD modeling and mechanism-of-action studies. Secure high-purity Valbenazine for your next pivotal experiment.

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57
Cat. No. B1156920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S,11bR)-Dihydrotetrabenazine-L-Val
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valbenazine ((2R,3S,11bR)-Dihydrotetrabenazine-L-Val): A Stereochemically Defined VMAT2 Inhibitor Prodrug


Valbenazine, chemically designated as (2R,3S,11bR)-Dihydrotetrabenazine-L-Val, is a potent and highly selective inhibitor of the vesicular monoamine transporter 2 (VMAT2) [1]. It functions as an L-valine ester prodrug of the active metabolite (+)-α-dihydrotetrabenazine ((+)-α-HTBZ), which is a single, active stereoisomer [2]. This compound is approved for the treatment of hyperkinetic movement disorders, including tardive dyskinesia (TD) and chorea associated with Huntington's disease (HD) [3]. Its design as a single-isomer prodrug is a critical differentiator from earlier VMAT2 inhibitors like tetrabenazine, which is a racemic mixture, and deutetrabenazine, a deuterated racemic mixture.

Why Valbenazine Cannot Be Substituted with Generic Tetrabenazine or Deutetrabenazine


Substituting valbenazine with a generic VMAT2 inhibitor like tetrabenazine or deutetrabenazine is not pharmacologically or therapeutically equivalent due to fundamental differences in their active metabolite profiles. Valbenazine is a single-isomer prodrug that is metabolized solely into the potent and selective (+)-α-HTBZ [1]. In stark contrast, tetrabenazine and deutetrabenazine are metabolized into a complex mixture of four stereoisomers [2]. These mixtures include isomers with weak VMAT2 inhibition and significant off-target binding at dopaminergic and serotonergic receptors, a property absent in valbenazine's metabolite [2]. This results in distinct pharmacodynamic and clinical safety profiles, making simple interchange clinically inappropriate and scientifically invalid for research requiring a pure, well-defined VMAT2 inhibitory signal.

Quantifiable Differentiation of Valbenazine vs. Tetrabenazine and Deutetrabenazine


Single Active Metabolite Profile vs. Complex Isomer Mixtures

Valbenazine is metabolized exclusively to a single, active dihydrotetrabenazine (HTBZ) metabolite: (+)-α-HTBZ [1]. This contrasts sharply with its comparators. Tetrabenazine is metabolized into four HTBZ isomers, and deutetrabenazine into four deuterated HTBZ (deuHTBZ) isomers [1]. This fundamental difference in metabolic fate directly impacts pharmacological activity and off-target potential.

Metabolism Pharmacokinetics Stereochemistry

Higher VMAT2 Target Occupancy Compared to Deutetrabenazine XR

A head-to-head positron emission tomography (PET) imaging study demonstrated that valbenazine achieves significantly higher VMAT2 target occupancy (TO) than deutetrabenazine extended-release (XR) at therapeutic doses [1]. This difference in target engagement is a direct, quantifiable measure of the drug's interaction with its intended target in the human brain.

Target Engagement PET Imaging VMAT2 Occupancy

Extended Half-Life of Active Metabolite Enables Once-Daily Dosing

The active metabolite of valbenazine, (+)-α-HTBZ, possesses a significantly longer half-life than the primary active metabolite of deutetrabenazine [1]. This pharmacokinetic advantage is a key differentiator and directly enables once-daily oral dosing, which is a distinct convenience and compliance factor.

Pharmacokinetics Half-Life Dosing Regimen

Superior Selectivity Profile with No Appreciable Off-Target Binding

In vitro radioligand binding studies demonstrate that the active metabolite of valbenazine, (+)-α-HTBZ, has a highly selective binding profile. It shows no appreciable affinity for a broad panel of off-target receptors, including dopaminergic (D2), serotonergic (5-HT), and adrenergic receptors, unlike metabolites of tetrabenazine and deutetrabenazine [1]. This purity of action is a direct consequence of its single, stereochemically-defined metabolite.

Receptor Binding Selectivity VMAT2 Off-Target

Defined Stereochemistry as a Single Isomer Prodrug vs. Racemic Mixtures

Valbenazine is a chiral prodrug consisting solely of the L-valine ester of a single, highly active stereoisomer of dihydrotetrabenazine, specifically (+)-α-dihydrotetrabenazine [1]. This is in direct contrast to its precursor, tetrabenazine, which is a racemic mixture of two stereoisomers [2]. This defined stereochemistry ensures that the biological activity originates from a single, potent entity, eliminating the confounding effects of inactive or differently active isomers present in a racemic mixture.

Stereochemistry Prodrug Chiral Synthesis

Rapid Absorption Kinetics with Moderate Bioavailability

Valbenazine exhibits rapid oral absorption, reaching peak plasma concentration (Tmax) within 0.5 to 1.0 hour, which is faster than the formation of its active metabolite from tetrabenazine [1]. This rapid conversion to the prodrug is followed by a gradual generation of the active metabolite, leading to a distinct and predictable pharmacokinetic profile.

Pharmacokinetics Absorption Bioavailability Tmax

Optimal Applications for Valbenazine in Research and Industrial Settings


Preclinical Models Requiring Pure VMAT2 Inhibition Without Off-Target Confounds

Valbenazine's single, selective metabolite profile (Evidence_Item 1, 4) makes it the superior choice for preclinical studies investigating the specific role of VMAT2 inhibition in neurological or behavioral models. Unlike tetrabenazine or deutetrabenazine, its activity is not confounded by concomitant dopaminergic or serotonergic receptor binding. This ensures that any observed effect can be confidently attributed to VMAT2 inhibition alone, providing cleaner data for mechanism-of-action studies [1].

Pharmacokinetic/Pharmacodynamic Modeling with a Defined Single Active Entity

For research involving detailed PK/PD modeling, the predictable metabolism of valbenazine into a single active metabolite ((+)-α-HTBZ) is a major advantage over racemic mixtures (Evidence_Item 1, 5). This simplifies the construction of physiologically based pharmacokinetic models and reduces the number of variables in the analysis. The extended half-life of this metabolite (Evidence_Item 3) further supports its use in studies requiring sustained target engagement from a once-daily dosing regimen, improving logistical feasibility [2].

Clinical Trial Design for Tardive Dyskinesia or Huntington's Disease Chorea

Valbenazine's quantifiably higher VMAT2 target occupancy (Evidence_Item 2) and superior selectivity (Evidence_Item 4) provide a strong scientific rationale for its selection in clinical trials. The higher occupancy suggests a potential for robust efficacy, while the clean selectivity profile may translate to improved tolerability and lower dropout rates. Furthermore, the once-daily dosing enabled by its long half-life (Evidence_Item 3) is a significant benefit for patient compliance and trial logistics, making it a preferred agent for comparator or combination therapy studies [3].

Analytical Method Development and Bioequivalence Studies

As a single, stereochemically-defined entity (Evidence_Item 5), valbenazine and its single active metabolite present a less complex analytical challenge than the multi-isomer mixtures of tetrabenazine and deutetrabenazine. This facilitates the development and validation of robust bioanalytical assays (e.g., LC-MS/MS) for quantifying drug and metabolite levels in plasma. This is critical for bioequivalence studies of generic formulations, where precise and accurate measurement of a single active moiety is required [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,3S,11bR)-Dihydrotetrabenazine-L-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.